molecular formula C25H21NO3 B4657552 2,4-dimethyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

2,4-dimethyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Cat. No. B4657552
M. Wt: 383.4 g/mol
InChI Key: OTHLXQLHIDWRFU-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as DMCM and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

DMCM acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of these receptors by increasing the affinity of GABA for the receptor. This results in increased chloride ion influx into the cell, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
DMCM has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to enhance the sedative effects of other drugs that act on GABA-A receptors, such as benzodiazepines. DMCM has been shown to have a high affinity for GABA-A receptors in the brain, which may contribute to its effects on anxiety and seizure activity.

Advantages and Limitations for Lab Experiments

DMCM has several advantages for lab experiments, including its ability to selectively modulate the activity of GABA-A receptors. It is also relatively easy to synthesize and has a high affinity for GABA-A receptors. However, DMCM has some limitations for lab experiments, including its potential for off-target effects and its potential to interact with other drugs that act on GABA-A receptors.

Future Directions

There are several potential future directions for research on DMCM. One area of interest is the development of DMCM analogs with improved selectivity and potency for GABA-A receptors. Another area of interest is the investigation of the role of GABA-A receptors in neurological disorders, such as anxiety and epilepsy. Finally, DMCM may have potential applications in drug discovery and development, particularly for the development of new drugs that target GABA-A receptors.

Scientific Research Applications

DMCM has been studied for its potential applications in neuroscience research. It has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and seizure activity. DMCM has also been studied for its potential use as a tool for investigating the role of GABA-A receptors in the brain.

properties

IUPAC Name

2,4-dimethyl-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-15-8-10-21(16(2)12-15)24(27)26-19-9-11-20(17(3)13-19)22-14-18-6-4-5-7-23(18)29-25(22)28/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHLXQLHIDWRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=CC4=CC=CC=C4OC3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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